9H-Purin-6-amine, 9-butyl- 9H-Purin-6-amine, 9-butyl-
Brand Name: Vulcanchem
CAS No.: 2715-70-0
VCID: VC21282939
InChI: InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12)
SMILES: CCCCN1C=NC2=C(N=CN=C21)N
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol

9H-Purin-6-amine, 9-butyl-

CAS No.: 2715-70-0

Cat. No.: VC21282939

Molecular Formula: C9H13N5

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, 9-butyl- - 2715-70-0

Specification

CAS No. 2715-70-0
Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
IUPAC Name 9-butylpurin-6-amine
Standard InChI InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12)
Standard InChI Key BKXMJMZKKNIYRD-UHFFFAOYSA-N
SMILES CCCCN1C=NC2=C(N=CN=C21)N
Canonical SMILES CCCCN1C=NC2=C(N=CN=C21)N

Introduction

Compound Identification and Nomenclature

Registry Numbers and Identifiers

The compound 9H-Purin-6-amine, 9-butyl- is registered with several unique identifiers that facilitate its tracking and identification across chemical databases and literature. These identifiers are crucial for researchers seeking specific information about this compound.

Table 1: Primary Identifiers of 9H-Purin-6-amine, 9-butyl-

Identifier TypeValue
CAS Registry Number2715-70-0
PubChem CID75929
InChIKeyBKXMJMZKKNIYRD-UHFFFAOYSA-N
UNIIYUB5RM7D27
Nikkaji NumberJ774.670I
NSC Number19094
ChEMBL IDCHEMBL449628
DSSTox Substance IDDTXSID10181617
WikidataQ83052238

The CAS registry number (2715-70-0) serves as the primary identifier for this compound in chemical literature and regulatory contexts . The PubChem CID (75929) is particularly useful for accessing comprehensive digital information about the compound's properties and characteristics in the PubChem database .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature, which is important to recognize when conducting comprehensive research.

Table 2: Synonyms of 9H-Purin-6-amine, 9-butyl-

Synonym
9-Butyl-9H-purin-6-amine
9-butylpurin-6-amine
9-butyl-9H-purin-6-ylamine
9-Butyl-9H-adenine
9-butyladenine
Adenine, 9-butyl-
9H-Purin-6-amine, 9-butyl- (9CI)

These various nomenclatures reflect different naming conventions and approaches to describing the compound's structure . The name "9-butyladenine" highlights its relationship to adenine, a naturally occurring nucleobase, with a butyl group attachment at the 9-position .

Chemical Structure and Properties

Molecular Structure

The molecular structure of 9H-Purin-6-amine, 9-butyl- consists of a purine scaffold with specific functional group modifications. The purine core contains a fused pyrimidine and imidazole ring system, which is characteristic of nucleobases found in DNA and RNA.

Table 3: Structural Characteristics of 9H-Purin-6-amine, 9-butyl-

Structural FeatureDescription
Core StructurePurine (fused pyrimidine-imidazole bicyclic system)
Position 6Amino group (-NH₂)
Position 9Butyl chain (-CH₂CH₂CH₂CH₃)
Molecular FormulaC9H13N5

The structural representations of this compound can be expressed through various formats:

  • SMILES Notation: CCCCN1C=NC2=C(N=CN=C21)N

  • InChI: InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12)

These notations provide standardized ways to represent the compound's structure in computer-readable formats, enabling computational analysis and database searches .

Physical Properties

The physical properties of 9H-Purin-6-amine, 9-butyl- determine its behavior in various experimental conditions and its potential applications.

Table 4: Physical Properties of 9H-Purin-6-amine, 9-butyl-

PropertyValue
Molecular Weight191.23 g/mol
Density1.33 g/cm³
Boiling Point300.4°C at 760 mmHg
Flash Point135.5°C
AppearanceNot specified in available data
SolubilityNot specified in available data

The relatively high boiling point (300.4°C) indicates strong intermolecular forces, likely due to the presence of multiple nitrogen atoms that can participate in hydrogen bonding . The molecular weight of 191.23 g/mol places it in a range suitable for potential drug development, as it falls within the parameters outlined by Lipinski's Rule of Five for drug-like compounds .

Structural Analysis and Relationships

Purine Core and Its Significance

The purine core of 9H-Purin-6-amine, 9-butyl- is fundamental to understanding its chemical behavior and potential biological activities. Purines are heterocyclic aromatic compounds consisting of a pyrimidine ring fused to an imidazole ring.

As a derivative of adenine (6-aminopurine), this compound maintains the amino group at position 6, which is critical for hydrogen bonding interactions that are essential in nucleic acid structure and function. The presence of the amino group at position 6 makes this compound structurally similar to adenine, one of the four nucleobases found in DNA and RNA .

The N-9 position, which in naturally occurring nucleosides is the site of attachment for the sugar moiety, is instead occupied by a butyl chain in this compound. This modification has significant implications for the compound's physical, chemical, and potentially biological properties, as it alters the hydrogen bonding pattern and introduces hydrophobicity .

Structure-Property Relationships

The structure of 9H-Purin-6-amine, 9-butyl- directly influences its properties and potential functionality. The butyl chain at position 9 increases the lipophilicity of the molecule compared to unsubstituted adenine, potentially affecting:

  • Membrane permeability

  • Solubility characteristics

  • Binding affinity to various molecular targets

  • Metabolic stability

These structure-property relationships are crucial for understanding the compound's behavior in biological systems and its potential applications in research or pharmaceutical development .

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with 9H-Purin-6-amine, 9-butyl-, with variations in the substituent patterns that affect their properties and potential applications.

Table 5: Structural Analogs of 9H-Purin-6-amine, 9-butyl-

CompoundStructural DifferenceCAS Number
9H-Purin-6-amine,N-butyl-Butyl group at the exocyclic amino nitrogen instead of N95451-41-2
6-(benzylthio)-9-butyl-9H-purin-2-amineContains a benzylthio group at position 6 and an amino group at position 293017-04-0
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amineAdditional 4-methoxybenzyl substituent at position 8Not specified in search results

The compound 6-(benzylthio)-9-butyl-9H-purin-2-amine (CAS: 93017-04-0) represents a more complex derivative with potential biological activities that differ from the parent compound due to the additional functional groups. These structural modifications can significantly alter the compound's interactions with biological targets and its physicochemical properties.

Comparison with Other Purine Derivatives

Purine derivatives constitute an important class of compounds with diverse biological activities. 9H-Purin-6-amine, 9-butyl- can be compared with other purine derivatives to understand its distinctive features and potential applications.

While natural purines like adenine and guanine play crucial roles in DNA and RNA structure and function, modified purines like 9H-Purin-6-amine, 9-butyl- have potential applications in research and drug development. The alkylation at the N9 position, as seen in this compound, is a common modification strategy in medicinal chemistry to alter the pharmacokinetic properties of purine-based compounds .

Chemical Reactivity and Synthesis

Reactive Sites

The 9H-Purin-6-amine, 9-butyl- molecule contains several potential reactive sites that determine its chemical behavior:

  • The amino group at position 6 can participate in nucleophilic reactions and hydrogen bonding

  • The nitrogen atoms in the purine ring system can act as hydrogen bond acceptors

  • The aromatic purine system can undergo electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene

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